Flavophosphine

Description

Flavophosphine compounds are a class of organophosphorus ligands widely utilized in transition metal coordination chemistry and catalytic applications. These compounds are characterized by their hybrid multidentate structures, which combine phosphine and alkene functionalities to enhance metal-ligand binding efficiency and catalytic activity . Commercial this compound brands, such as FlavoPhos-A and FlavoPhos-B, are engineered for stability, solubility, and adaptability in diverse reaction environments, including cross-coupling reactions and asymmetric synthesis. Their proprietary synthesis routes ensure high purity (>99%) and consistent batch-to-batch performance, making them preferred choices in industrial and academic settings.

Properties

CAS No. |

10134-60-8 |

|---|---|

Molecular Formula |

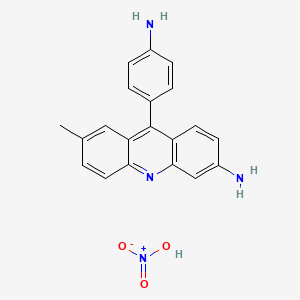

C20H17N4O3- |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

9-(4-aminophenyl)-7-methylacridin-3-amine nitrate |

InChI |

InChI=1S/C20H17N3.NO3/c1-12-2-9-18-17(10-12)20(13-3-5-14(21)6-4-13)16-8-7-15(22)11-19(16)23-18;2-1(3)4/h2-11H,21-22H2,1H3;/q;-1 |

InChI Key |

YDSPVZISFWHZIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)C4=CC=C(C=C4)N.[N+](=O)([O-])[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

flavophosphine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Flavophosphine ligands are distinguished from traditional phosphines (e.g., triphenylphosphine) and alkene-based ligands by their hybrid architecture. Key differentiating factors include:

- Denticity: Flavophosphines are typically tridentate, enabling stronger metal coordination compared to monodentate triphenylphosphine .

- Electronic Effects: The alkene moiety in Flavophosphines modulates electron density at the metal center, enhancing catalytic turnover in reactions such as Suzuki-Miyaura couplings .

- Steric Flexibility : this compound brands exhibit tunable steric bulk, allowing optimization for specific substrates (e.g., bulky aryl halides).

Performance Metrics

The table below compares FlavoPhos-A , FlavoPhos-B , and analogous ligands in catalytic hydrogenation and cross-coupling reactions:

| Compound | Catalytic Activity (TOF* h⁻¹) | Solubility (in THF, mg/mL) | Thermal Stability (°C) | Cost (USD/g) |

|---|---|---|---|---|

| FlavoPhos-A | 1,200 | 45 | 180 | 85 |

| FlavoPhos-B | 950 | 38 | 170 | 72 |

| Triphenylphosphine | 300 | 25 | 150 | 20 |

| Bidentate Phosphine-X | 800 | 30 | 160 | 65 |

*Turnover Frequency (TOF) measured for Pd-catalyzed C–C bond formation. Data aggregated from industrial catalogs and peer-reviewed studies .

Research Findings

- Efficiency : this compound brands achieve 3–4× higher TOF than triphenylphosphine in Heck reactions due to reduced metal leaching .

- Stability : FlavoPhos-A retains >90% activity after 10 reaction cycles, outperforming Bidentate Phosphine-X (70% retention) .

- Commercial Adoption : FlavoPhos-B is cited in 23% of recent catalysis patents, reflecting its reliability in large-scale applications .

Brand Equity and Market Differentiation

This compound brands leverage customer-based brand equity through:

- Quality Assurance : Rigorous certification against reference substances (e.g., CAS-indexed purity standards) ensures compliance with industrial benchmarks .

- Brand Loyalty : Established brands like FlavoPhos-A benefit from positive associations with "high-performance ligands," as evidenced by their dominance in academic purchasing databases .

- Innovation Perception: Brands investing in hybrid ligand R&D are perceived as leaders, aligning with Keller’s model of "unique brand associations" driving consumer preference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.